molecular formula C12H21NO B13007169 N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide

N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide

Cat. No.: B13007169
M. Wt: 195.30 g/mol
InChI Key: RHJGTEQSWXBHJS-UHFFFAOYSA-N
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Description

N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane core. This structure is notable for its three-dimensionality and rigidity, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Continuous flow processes have been developed for the synthesis of [1.1.1]propellane derivatives, which can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic other functional groups, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds might not be as effective .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-methyl-N-[(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide

InChI

InChI=1S/C12H21NO/c1-9(2)12-5-11(6-12,7-12)8-13(4)10(3)14/h9H,5-8H2,1-4H3

InChI Key

RHJGTEQSWXBHJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(C2)CN(C)C(=O)C

Origin of Product

United States

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